molecular formula C7H16ClNO B2395712 Azepan-2-ylmethanol Hydrochloride CAS No. 66928-78-7

Azepan-2-ylmethanol Hydrochloride

Cat. No.: B2395712
CAS No.: 66928-78-7
M. Wt: 165.66
InChI Key: VGRRDVSUABPMSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-2-ylmethanol Hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of azepan-2-one (caprolactam) using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield azepan-2-ylmethanol. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions followed by purification steps to ensure high purity and yield. The process typically includes distillation, crystallization, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Azepan-2-ylmethanol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepan-2-ylmethanol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azepan-2-ylmethanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

azepan-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRDVSUABPMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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